3-(2-Ethylpiperidin-1-yl)propanoic acid
Overview
Description
“3-(2-Ethylpiperidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C10H19NO2 . It is often found in the form of a hydrochloride salt . The compound is typically in a solid form and has a molecular weight of 221.72 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CCC1CCCCN1CCC(=O)O.Cl . This notation represents the structure of the molecule in a linear format, indicating the presence of a piperidine ring (N1CCC1), a carboxylic acid group (CCC(=O)O), and an ethyl group (CC) attached to the piperidine ring .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 221.72 and a molecular formula of C10H19NO2 . The compound is often found in the form of a hydrochloride salt .Scientific Research Applications
Reactivity and Synthesis Studies : The compound demonstrates significant reactivity, enabling the synthesis of various chemical structures. For example, Asadi et al. (2021) explored its reactivity with 2-aminopyridine and Meldrum’s acid, leading to the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Catalysis and Chemical Transformations : The compound is used in catalytic processes, such as in the synthesis of 3,3-bis(indolyl)propanoic acid derivatives. This process, detailed by Kutubi and Kitamura (2011), uses iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, demonstrating high regioselectivity and utility in biological and pharmaceutical contexts (Kutubi & Kitamura, 2011).
Mediation in Radical Reactions : Graham, Murphy, and Coates (1999) utilized hypophosphorous acid and its corresponding 1-ethylpiperidine salt to mediate carbon-carbon bond-forming radical reactions, showcasing an alternative to tributyltin hydride based methodologies (Graham, Murphy, & Coates, 1999).
Pharmaceutical Investigations and Polymorphism Studies : The compound's derivatives are investigated in pharmaceutical applications, as seen in Vogt et al. (2013) where two polymorphic forms of an investigational pharmaceutical compound were characterized using various spectroscopic and diffractometric techniques (Vogt, Williams, Johnson, & Copley, 2013).
Enzymatic Synthesis for Stereochemical Applications : Brem et al. (2010) developed a multienzymatic procedure for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates (Brem, Toșa, Paizs, Vass, & Irimie, 2010).
Radiochemistry and Ligand Complex Formation : Makris et al. (2012) studied the reactions of the compound with NSO ligands and [NEt4]2[ReBr3(CO)3], leading to the formation of fac-[Re(NSO)(CO)3]complexes, which are important for the development of targeted 99mTc radiopharmaceuticals (Makris et al., 2012).
Properties
IUPAC Name |
3-(2-ethylpiperidin-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-9-5-3-4-7-11(9)8-6-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIPTNURWBXMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297098 | |
Record name | 2-Ethyl-1-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933719-77-8 | |
Record name | 2-Ethyl-1-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933719-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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